molecular formula C15H11N3O3S B2944968 N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 329903-10-8

N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2944968
CAS No.: 329903-10-8
M. Wt: 313.33
InChI Key: JZYDPJWJNMJIIO-UHFFFAOYSA-N
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Description

“N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a compound that has been synthesized and characterized in various studies . It’s a derivative of thiourea, which is known for its wide range of applications . This compound and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of a coupling reagent and a solvent . The synthesized compound was then characterized using various methods including elemental analysis, FT-IR, 1H-NMR, and HR-MS .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray diffraction method . The compound crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .


Chemical Reactions Analysis

The compound and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized . The complex structures were optimized using B97D/TZVP level . Molecular orbitals of the ligand were calculated at the same level .

Scientific Research Applications

1. Antileishmanial Activity

N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide shows potential in the field of antileishmanial drugs. A study discusses the synthesis and characterization of similar nitroaromatic compounds, highlighting their in vitro ability to inhibit the growth of Leishmania infantum. These compounds' leishmanicidal activity correlates with the presence of an electroactive nitro group, indicating a promising avenue for developing new drugs for veterinary use (Dias et al., 2015).

2. Antihypertensive α-Blocking Agents

Research into similar nitroaromatic carboxamides has shown potential in the development of antihypertensive α-blocking agents. These compounds demonstrate good antihypertensive activity and low toxicity, making them viable candidates for treating hypertension (Abdel-Wahab et al., 2008).

3. Cytotoxicity and Antimicrobial Properties

Compounds similar to this compound have been synthesized and studied for their cytotoxic properties, exhibiting significant cytotoxicity compared to standard drugs like podophyllotoxin. They also demonstrate notable antibacterial activities, making them valuable in cancer and microbial infection research (Mutchu et al., 2018).

4. Inhibition of Cell Adhesion Molecules

Related benzo[b]thiophene carboxamides have been found to decrease the adherence of neutrophils to activated endothelial cells. This is achieved by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1. Such findings suggest a potential role in anti-inflammatory therapies (Boschelli et al., 1995).

5. Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives, structurally related to this compound, have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibit high activity compared to standard drugs like procaine amide and diazepam, suggesting their potential in treating arrhythmias and anxiety disorders (Amr et al., 2010).

Future Directions

The compound and its complexes show potential for further study due to their wide range of applications . Future research could focus on exploring the specific biological activities of this compound and its complexes, as well as optimizing their synthesis and characterization methods.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-3-2-4-14(16-9)17-15(19)13-8-10-7-11(18(20)21)5-6-12(10)22-13/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYDPJWJNMJIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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